[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2,5-dimethylphenyl)carbonimidoyl]amino] 4-methylbenzoate
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Overview
Description
(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,5-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO 4-METHYLBENZOATE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,5-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO 4-METHYLBENZOATE typically involves multiple steps. One common method includes the reaction of 4-amino-1,2,5-oxadiazole with 2,5-dimethylaniline under specific conditions to form the intermediate compound. This intermediate is then reacted with 4-methylbenzoic acid to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,5-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO 4-METHYLBENZOATE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, sodium borohydride, and various solvents like toluene and dichloromethane. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,5-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO 4-METHYLBENZOATE is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases .
Industry
In the industrial sector, (Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,5-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO 4-METHYLBENZOATE is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,5-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO 4-METHYLBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-azido-1,2,5-oxadiazole:
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Known for its use in high-energy materials.
1,2,4-Oxadiazole derivatives: These compounds are widely studied for their bioactive properties and applications in medicinal chemistry.
Uniqueness
(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,5-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO 4-METHYLBENZOATE stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
CAS No. |
5796-62-3 |
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Molecular Formula |
C19H19N5O3 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2,5-dimethylphenyl)carbonimidoyl]amino] 4-methylbenzoate |
InChI |
InChI=1S/C19H19N5O3/c1-11-5-8-14(9-6-11)19(25)26-24-18(16-17(20)23-27-22-16)21-15-10-12(2)4-7-13(15)3/h4-10H,1-3H3,(H2,20,23)(H,21,24) |
InChI Key |
SJDRGNOIWBRYIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ONC(=NC2=C(C=CC(=C2)C)C)C3=NON=C3N |
Origin of Product |
United States |
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